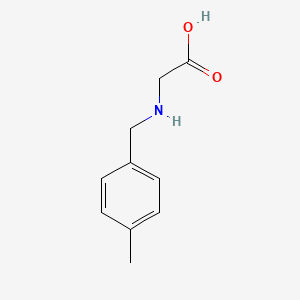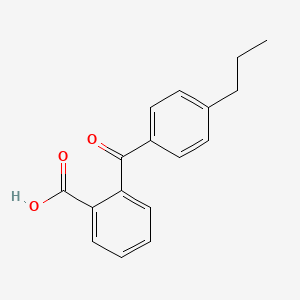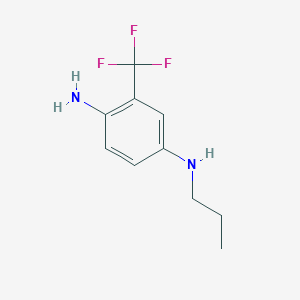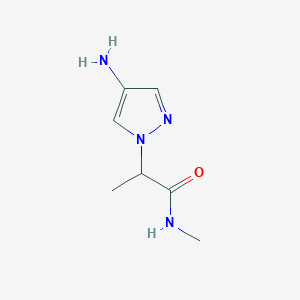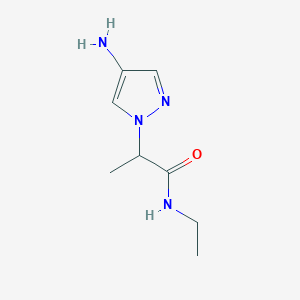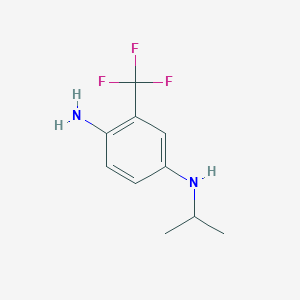
1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine is an organic compound with the molecular formula C10H13F3N2 It is a derivative of benzene, featuring two amino groups and a trifluoromethyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine can be achieved through several methods. One common approach involves the reduction of 5-acetamido-2-aminobenzotrifluoride . This process typically requires specific reaction conditions, including the use of reducing agents such as iron powder in an acidic medium .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions include quinones, substituted benzene derivatives, and various amine compounds.
Aplicaciones Científicas De Investigación
1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)benzene-1,4-diamine: Similar structure but lacks the propan-2-yl group.
N1-phenyl-N4-(propan-2-yl)benzene-1,4-diamine: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but with different positioning of the amino groups.
Uniqueness
1-N-Isopropyl-3-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both the trifluoromethyl and propan-2-yl groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
4-N-propan-2-yl-2-(trifluoromethyl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c1-6(2)15-7-3-4-9(14)8(5-7)10(11,12)13/h3-6,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNSVYAVRBWUDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC(=C(C=C1)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
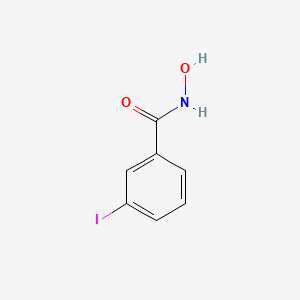
![Methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B7815776.png)
![2-{[4-(2-Methylbutan-2-yl)cyclohexyl]amino}ethan-1-ol](/img/structure/B7815777.png)
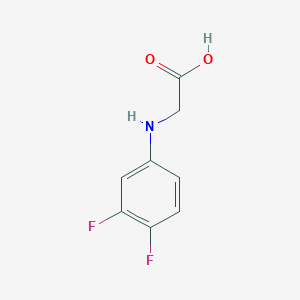

![2-[(4-Aminophenyl)methylamino]-acetamide](/img/structure/B7815803.png)
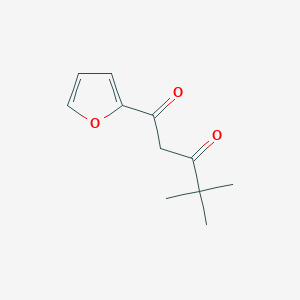
![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
![2-[(adamantan-1-yl)amino]acetic acid](/img/structure/B7815816.png)
